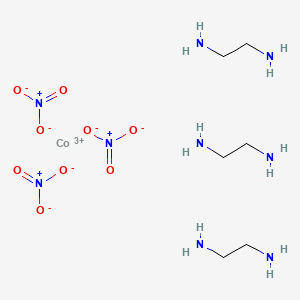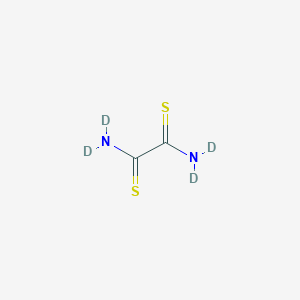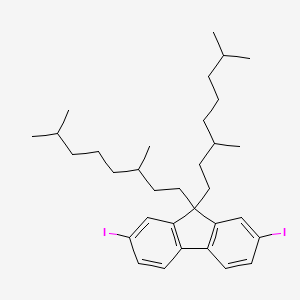![molecular formula C34H28Cl2FeNiP2 B12059318 [1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%](/img/structure/B12059318.png)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) is an organometallic compound widely used as a catalyst in various synthetic applications. This compound features a ferrocene moiety in its backbone, which imparts unique properties to the molecule. It is commonly employed in homogeneous catalysis, particularly in cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) typically involves the reaction of [1,1’-Bis(diphenylphosphino)ferrocene] with nickel(II) chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) undergoes several types of reactions, including:
Oxidative Addition: This reaction involves the addition of a molecule to the nickel center, increasing its oxidation state.
Reductive Elimination: The reverse of oxidative addition, where the nickel center reduces its oxidation state by eliminating a molecule.
Substitution: Ligands on the nickel center can be replaced by other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkylzinc reagents, acetonitrile, and benzonitrile. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions often yield substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
[1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) exerts its catalytic effects involves the coordination of the nickel center with substrates, facilitating various reactions. The ferrocene moiety provides stability and electronic properties that enhance the reactivity of the nickel center .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II): Similar in structure but with palladium instead of nickel, used in similar catalytic applications.
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II): Another nickel-based catalyst with a different ligand structure.
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II): Similar to the ethane derivative but with a longer carbon chain.
Uniqueness
The uniqueness of [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II) lies in its ferrocene backbone, which imparts unique electronic properties and stability, making it highly effective in catalytic applications .
Eigenschaften
Molekularformel |
C34H28Cl2FeNiP2 |
|---|---|
Molekulargewicht |
684.0 g/mol |
InChI |
InChI=1S/2C17H14P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q;;;;;+2/p-2 |
InChI-Schlüssel |
NSSWUOVWGSDARH-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Ni]Cl.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)









![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12059307.png)

